4-Ethoxy-3-ethylpent-3-en-2-one
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Overview
Description
4-Ethoxy-3-ethylpent-3-en-2-one is an organic compound with the molecular formula C9H16O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-ethylpent-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of ethyl acetate with 3-ethyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the ketone, followed by dehydration to yield the enone product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as solid bases or acids can be employed to facilitate the reaction, and the use of advanced separation techniques like distillation or crystallization can help in purifying the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-ethylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the alpha position of the enone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-ethylpent-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, fragrances, or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-ethylpent-3-en-2-one depends on its specific application. In general, the compound can interact with various molecular targets through its enone moiety, which is reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function or activity. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Ethoxy-3-ethylpent-3-en-2-one can be compared with other enones and related compounds:
Similar Compounds: 3-ethyl-2-penten-4-one, 4-methoxy-3-ethylpent-3-en-2-one, and 4-ethoxy-3-methylpent-3-en-2-one.
Uniqueness: The presence of both ethoxy and ethyl groups in this compound provides unique steric and electronic properties, which can influence its reactivity and applications compared to other enones.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
CAS No. |
105577-16-0 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-ethoxy-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-5-9(7(3)10)8(4)11-6-2/h5-6H2,1-4H3 |
InChI Key |
PFVOWYJGGDFHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)OCC)C(=O)C |
Origin of Product |
United States |
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